molecular formula C28H36N4+2 B12526328 Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)- CAS No. 741247-10-9

Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-

Cat. No.: B12526328
CAS No.: 741247-10-9
M. Wt: 428.6 g/mol
InChI Key: PIXGUQGDCBLRCO-UHFFFAOYSA-N
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Description

Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] is a complex organic compound known for its unique structure and properties This compound features a pyridinium core linked by a phenylenebis(methylene) bridge, with piperidinyl groups attached to the pyridinium rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] typically involves the reaction of 1,3-bis(methylpyridinium benzene) bromide with disodium maleonitriledithiolate and a metal salt such as potassium tetrachloropalladate (K₂PdCl₄). The reaction is carried out in an aqueous solution at room temperature, resulting in the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) in an appropriate solvent.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridinium compounds.

Scientific Research Applications

Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] has several scientific research applications:

Mechanism of Action

The mechanism by which Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes, receptors, and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of piperidinyl groups and the 1,3-phenylenebis(methylene) bridge differentiates it from other similar compounds, potentially leading to unique interactions and applications in various fields.

Properties

CAS No.

741247-10-9

Molecular Formula

C28H36N4+2

Molecular Weight

428.6 g/mol

IUPAC Name

4-piperidin-1-yl-1-[[3-[(4-piperidin-1-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium

InChI

InChI=1S/C28H36N4/c1-3-14-31(15-4-1)27-10-18-29(19-11-27)23-25-8-7-9-26(22-25)24-30-20-12-28(13-21-30)32-16-5-2-6-17-32/h7-13,18-22H,1-6,14-17,23-24H2/q+2

InChI Key

PIXGUQGDCBLRCO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=[N+](C=C2)CC3=CC(=CC=C3)C[N+]4=CC=C(C=C4)N5CCCCC5

Origin of Product

United States

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